

# The Potential of TVB-3664 in Treating Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Metabolic disorders, including metabolic dysfunction-associated steatohepatitis (MASH), represent a significant and growing global health challenge with limited therapeutic options.[1] [2] A key metabolic pathway implicated in the pathogenesis of these conditions is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. Fatty Acid Synthase (FASN) is the terminal and rate-limiting enzyme in this pathway, making it a compelling therapeutic target. This technical guide provides an in-depth overview of **TVB-3664**, a potent and selective FASN inhibitor, and its potential in the treatment of metabolic disorders. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols, and visualize its impact on critical signaling pathways. Furthermore, we will discuss the clinical landscape for FASN inhibition by examining data from trials of its close analog, denifanstat (TVB-2640).

### Introduction to TVB-3664

**TVB-3664** is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN. [3][4] It exhibits high potency against both human and mouse FASN, making it a valuable tool for preclinical research into the therapeutic effects of FASN inhibition.



## Mechanism of Action: Targeting De Novo Lipogenesis

FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In metabolic disorders such as MASH, hepatic DNL is significantly upregulated, contributing to steatosis (fat accumulation in the liver), inflammation, and subsequent fibrosis.[5] By inhibiting FASN, **TVB-3664** directly blocks the production of excess fatty acids, thereby addressing a primary driver of MASH pathogenesis.

## **Preclinical Efficacy in Metabolic Disorders**

**TVB-3664** has demonstrated significant efficacy in preclinical models of MASH, attenuating the key drivers of the disease: steatosis, inflammation, and fibrosis.[5][6][7][8]

### **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from preclinical studies of **TVB-3664** in diet-induced mouse models of MASH.

Table 1: Inhibitory Activity of TVB-3664

| Parameter           | Species | IC50  |
|---------------------|---------|-------|
| Palmitate Synthesis | Human   | 18 nM |
| Palmitate Synthesis | Mouse   | 12 nM |

Source:[3][4]

Table 2: Efficacy of TVB-3664 in a Diet-Induced Mouse Model of MASH



| Parameter                                 | Treatment Group     | Result                       | p-value |
|-------------------------------------------|---------------------|------------------------------|---------|
| Histological<br>Improvements              |                     |                              |         |
| NAFLD Activity Score (NAS)                | TVB-3664            | Reduced from mean 6.0 to 3.8 | < 0.001 |
| Steatosis<br>Improvement                  | TVB-3664            | Observed in 100% of animals  | -       |
| Hepatocyte Ballooning<br>Improvement      | TVB-3664            | Observed in ~40% of animals  | -       |
| Lobular Inflammation Improvement          | TVB-3664            | Observed in 66% of animals   | -       |
| Fibrosis Stage<br>Reduction               | TVB-3664            | Observed in ~30% of animals  | -       |
| Biochemical Markers                       |                     |                              |         |
| Plasma ALT                                | TVB-3664 (10 mg/kg) | Significantly reduced        | < 0.01  |
| Plasma AST                                | TVB-3664 (10 mg/kg) | Significantly reduced        | < 0.01  |
| Plasma Triglycerides                      | TVB-3664            | Reduced                      | -       |
| Plasma Cholesterol                        | TVB-3664            | Reduced                      | -       |
| Hepatic Lipids                            |                     |                              |         |
| Liver Triglycerides                       | TVB-3664            | Reduced                      | -       |
| Liver Cholesterol                         | TVB-3664            | Reduced                      | -       |
| Hepatocellular Carcinoma (HCC) Prevention |                     |                              |         |
| Number of Liver<br>Tumors                 | TVB-3664            | Reduced by 85%               | < 0.05  |

#### Source:[8]



#### **Pharmacokinetics**

In preclinical mouse models, **TVB-3664** has demonstrated excellent bioavailability and pharmacokinetic properties when administered orally.[9][10] A dosage of 10 mg/kg/day via oral gavage has been effectively used in these studies.[10] A pharmacokinetic analysis in mice has been performed, though specific parameters like Cmax, Tmax, and AUC are not publicly detailed.[9]

## **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the preclinical evaluation of **TVB-3664** for metabolic disorders.

#### **Diet-Induced Obese Mouse Model of MASH**

This model is designed to recapitulate the key features of human MASH, including obesity, steatohepatitis, and fibrosis.

- Animal Model: Male C57BL/6J mice are commonly used.
- Diet: A Western-style diet high in fat, fructose, and cholesterol is administered. A typical composition is 40 kcal% fat (from sources like vegetable shortening or milk fat), 20 kcal% fructose, and 2% cholesterol.[6][8][11]
- Disease Induction: Mice are fed the specialized diet for an extended period (e.g., 44 weeks) to establish the disease phenotype, which can be confirmed by liver biopsy.[6][8]
- Treatment: TVB-3664 is administered orally, typically via gavage, at doses ranging from 3-10 mg/kg/day. A vehicle control (e.g., 30% PEG400 in water) is used for comparison.[7]
- Efficacy Assessment:
  - Histology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections
    are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation,
    and ballooning, and with Sirius Red for collagen deposition to stage fibrosis. The NAFLD
    Activity Score (NAS) is used for standardized scoring.[8]



- Biochemical Analysis: Blood is collected to measure plasma levels of liver enzymes (ALT, AST), triglycerides, and cholesterol using standard enzymatic assays.[8]
- Hepatic Lipid Analysis: Liver tissue is homogenized, and lipids are extracted to quantify triglyceride and cholesterol content.

## **Untargeted Metabolomics**

Untargeted metabolomics can be employed to elucidate the broader metabolic impact of **TVB-3664**.

- Sample Preparation: Liver tissue or plasma samples are collected and rapidly frozen. Polar and lipid metabolites are extracted using a biphasic solvent system (e.g., methanol/chloroform/water).[12]
- · Analytical Platforms:
  - Mass Spectrometry (MS): Ultra-performance liquid chromatography coupled with highresolution mass spectrometry (UPLC-HRMS), such as an Orbitrap instrument, is used to analyze the metabolite extracts.[12]
  - Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify highly abundant metabolites.[12]
- Data Analysis: Raw data is processed to identify and quantify metabolic features. Statistical
  analysis is then performed to identify metabolites that are significantly altered by TVB-3664
  treatment. Pathway analysis tools are used to map these changes to specific metabolic
  pathways.

## Signaling Pathways Modulated by TVB-3664

FASN inhibition by **TVB-3664** has been shown to impact key signaling pathways that are often dysregulated in metabolic diseases and cancer.[3][10]

## PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, and metabolism. In the context of metabolic disease, its overactivation can promote lipogenesis.



FASN inhibition has been shown to downregulate this pathway, contributing to its therapeutic effects.[10]





Click to download full resolution via product page

PI3K/Akt/mTOR pathway leading to FASN expression and lipogenesis.

## **AMPK Signaling Pathway**

AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes catabolic processes (like fatty acid oxidation) and inhibits anabolic processes (like lipogenesis). FASN inhibition can lead to an increase in the AMP/ATP ratio, thereby activating AMPK, which further suppresses lipogenesis.[3]





Click to download full resolution via product page

AMPK signaling pathway and its role in regulating lipid metabolism.

# Clinical Perspective: Denifanstat (TVB-2640) in MASH



While **TVB-3664** is a preclinical compound, its close analog, denifanstat (TVB-2640), has advanced into clinical trials for MASH, providing valuable insights into the potential of FASN inhibition in humans.[13][14][15]

#### **FASCINATE-2 Phase 2b Trial**

The FASCINATE-2 trial was a randomized, double-blind, placebo-controlled study in MASH patients with moderate-to-severe fibrosis (F2-F3).[13]

Table 3: Key Efficacy Endpoints of Denifanstat in the FASCINATE-2 Trial (52 Weeks)

| Endpoint                                                                    | Denifanstat (50 mg) | Placebo | p-value |
|-----------------------------------------------------------------------------|---------------------|---------|---------|
| Primary Endpoints                                                           |                     |         |         |
| MASH resolution without worsening of fibrosis (with ≥2-point NAS reduction) | 36%                 | 13%     | 0.0044  |
| ≥2-point reduction in NAS without worsening of fibrosis                     | 52%                 | 20%     | 0.0003  |
| Secondary Histology<br>Endpoints                                            |                     |         |         |
| Fibrosis improvement<br>by ≥1 stage without<br>worsening of MASH            | 41%                 | 18%     | 0.0103  |
| Fibrosis improvement<br>by ≥2 stages without<br>worsening of MASH           | 20%                 | 2%      | 0.0065  |

Source:[12][13][15]

Denifanstat was generally well-tolerated, with most adverse events being mild to moderate.[15] These promising clinical results for denifanstat strongly support the continued investigation of FASN inhibitors like **TVB-3664** for the treatment of MASH and other metabolic disorders.



#### **Conclusion and Future Directions**

**TVB-3664**, a potent FASN inhibitor, has demonstrated significant promise in preclinical models of metabolic disorders, particularly MASH. By directly targeting the overactive de novo lipogenesis pathway, **TVB-3664** addresses a fundamental driver of disease, leading to improvements in steatosis, inflammation, and fibrosis. The positive clinical trial data for the related compound, denifanstat, further validates FASN as a therapeutic target for MASH.

Future research should focus on fully elucidating the pharmacokinetic and pharmacodynamic profile of **TVB-3664**, exploring its potential in combination therapies, and identifying biomarkers to predict patient response. The continued development of FASN inhibitors holds the potential to deliver a much-needed, effective therapy for patients with metabolic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Developing therapies for the metabolic syndrome: challenges, opportunities, and... the unknown PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Syndrome and Pharmacological Interventions in Clinical Development | MDPI [mdpi.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. gubra.dk [gubra.dk]
- 7. sagimet.com [sagimet.com]
- 8. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models PMC [pmc.ncbi.nlm.nih.gov]







- 9. researchgate.net [researchgate.net]
- 10. Therapeutic efficacy of FASN inhibition in preclinical models of HCC PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. Sagimet Biosciences Publishes Phase 2b FASCINATE-2 Denifanstat Trial Results in The Lancet Gastroenterology & Hepatology [synapse.patsnap.com]
- 14. Sagimet Biosciences to Present Positive Results for Denifanstat in Advanced Fibrosis at AASLD 2025 [quiverquant.com]
- 15. Sagimet Biosciences Presents Data from ITT and F3 Patient Population in Phase 2b FASCINATE-2 Clinical Trial of Denifanstat at EASL International Liver Congress 2024 | Sagimet Biosciences Inc [sagimetbiosciences.gcs-web.com]
- To cite this document: BenchChem. [The Potential of TVB-3664 in Treating Metabolic Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611515#potential-of-tvb-3664-in-treating-metabolic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com